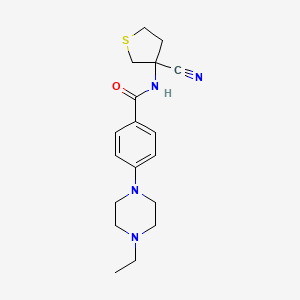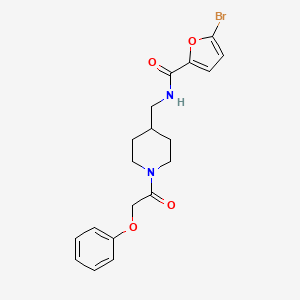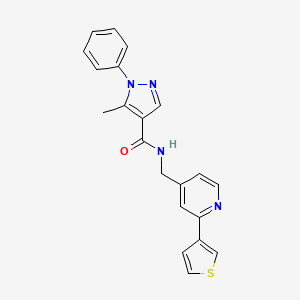![molecular formula C25H21N3 B2836279 3-(3,4-dimethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-61-6](/img/structure/B2836279.png)
3-(3,4-dimethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3,4-dimethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to the class of quinolines, which are heterocyclic compounds containing a benzene ring fused to a pyridine ring . Quinolines have a wide range of applications in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]quinoline core with various substituents. The 3,4-dimethylphenyl group, the methyl group, and the phenyl group are attached at the 3rd, 8th, and 1st positions of the pyrazolo[4,3-c]quinoline core, respectively .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound can undergo would depend on the nature of the substituents and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of the substituents. Quinolines are generally crystalline solids with a characteristic odor, and they are soluble in most organic solvents .Scientific Research Applications
Optical and Quantum Chemical Properties
Research on 1H-pyrazolo[3,4-b]quinoline derivatives, including those with substitutions similar to the compound , reveals their significant potential in optical applications due to unique absorption spectra characteristics. These compounds exhibit strong absorption bands in the spectral range of 200–500 nm, which are substantially altered by substituting methyl groups with phenyl groups, indicating the tunability of their optical properties for various applications (Kościń et al., 2003).
Photophysics and Molecular Logic
Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have demonstrated solvatochromism, acidochromism, and solid-state fluorescence, making them suitable for implementation as molecular logic switches. These compounds can interpret pH-dependent fluorescence changes as multilevel logic gates, showcasing their potential in developing advanced molecular electronic devices (Uchacz et al., 2016).
Electroluminescent Materials
Derivatives of 1H-pyrazolo[3,4-b]quinolines have been synthesized and explored for their spectral properties, including absorption, photoluminescence, and electroluminescence. These studies provide insights into tuning emission properties via varied substituents, highlighting their application in developing novel luminophores for OLEDs (Danel et al., 2009).
Microwave-Assisted Synthesis
A green, microwave-assisted protocol for synthesizing pyrazolo[3,4-b]quinoline derivatives demonstrates the compound's relevance in facilitating rapid, efficient, and eco-friendly chemical synthesis. This method highlights the importance of such compounds in organic synthesis, offering a pathway to novel materials with potential applications in various scientific fields (Khumalo et al., 2019).
Future Directions
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-16-9-12-23-21(13-16)25-22(15-26-23)24(19-11-10-17(2)18(3)14-19)27-28(25)20-7-5-4-6-8-20/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANAIAXVBMKJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2836198.png)
![6-(4-Methylphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2836201.png)

![N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2836203.png)









